Cas no 1037776-00-3 (2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline)
2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline Chemical and Physical Properties
Names and Identifiers
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- 2-amino-5,8-methano-5,6,7,8-tetrahydroquinazoline
- 3,5-diazatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-4-amine
- Z1460826513
- 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline
-
- Inchi: 1S/C9H11N3/c10-9-11-4-7-5-1-2-6(3-5)8(7)12-9/h4-6H,1-3H2,(H2,10,11,12)
- InChI Key: NDUQKRXTANDVBE-UHFFFAOYSA-N
- SMILES: N1C(N)=NC=C2C=1C1CCC2C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 194
- XLogP3: 0.8
- Topological Polar Surface Area: 51.8
2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-378461-0.05g |
3,5-diazatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-4-amine |
1037776-00-3 | 95.0% | 0.05g |
$174.0 | 2025-03-16 | |
| Enamine | EN300-378461-0.1g |
3,5-diazatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-4-amine |
1037776-00-3 | 95.0% | 0.1g |
$257.0 | 2025-03-16 | |
| Enamine | EN300-378461-0.25g |
3,5-diazatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-4-amine |
1037776-00-3 | 95.0% | 0.25g |
$367.0 | 2025-03-16 | |
| Enamine | EN300-378461-0.5g |
3,5-diazatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-4-amine |
1037776-00-3 | 95.0% | 0.5g |
$579.0 | 2025-03-16 | |
| Enamine | EN300-378461-1.0g |
3,5-diazatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-4-amine |
1037776-00-3 | 95.0% | 1.0g |
$743.0 | 2025-03-16 | |
| Enamine | EN300-378461-2.5g |
3,5-diazatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-4-amine |
1037776-00-3 | 95.0% | 2.5g |
$1454.0 | 2025-03-16 | |
| Enamine | EN300-378461-5.0g |
3,5-diazatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-4-amine |
1037776-00-3 | 95.0% | 5.0g |
$2152.0 | 2025-03-16 | |
| Enamine | EN300-378461-10.0g |
3,5-diazatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-4-amine |
1037776-00-3 | 95.0% | 10.0g |
$3191.0 | 2025-03-16 | |
| Aaron | AR028LCW-50mg |
3,5-diazatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-4-amine |
1037776-00-3 | 95% | 50mg |
$265.00 | 2025-02-16 | |
| Aaron | AR028LCW-100mg |
3,5-diazatricyclo[6.2.1.0,2,7]undeca-2,4,6-trien-4-amine |
1037776-00-3 | 95% | 100mg |
$379.00 | 2025-02-16 |
2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline
Recent Advances in the Study of 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline (CAS: 1037776-00-3)
The compound 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline (CAS: 1037776-00-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of more complex heterocyclic systems. Its rigid bicyclic framework, incorporating both amino and methano groups, makes it a versatile scaffold for the development of novel pharmacophores. Researchers have successfully utilized this compound in the design of inhibitors targeting various enzymes, including kinases and proteases, which are implicated in a range of diseases.
One of the most promising applications of 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline is in the field of oncology. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of small-molecule inhibitors that selectively target cancer cell proliferation pathways. The study reported a significant reduction in tumor growth in preclinical models, with minimal off-target effects.
In addition to its anticancer properties, this compound has shown potential in neuropharmacology. A recent investigation explored its ability to modulate neurotransmitter systems, particularly those involving GABAergic and glutamatergic pathways. The findings suggest that derivatives of 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline could serve as novel anxiolytics or anticonvulsants, offering a new avenue for treating neurological disorders.
The synthetic routes to 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline have also been refined in recent years. Advanced catalytic methods, including asymmetric hydrogenation and photoredox catalysis, have been employed to improve yield and enantioselectivity. These advancements are critical for scaling up production and ensuring the compound's availability for further pharmacological studies.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Ongoing research is focused on structural modifications to enhance its drug-like characteristics while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.
In conclusion, 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline (CAS: 1037776-00-3) represents a valuable scaffold in medicinal chemistry with diverse therapeutic potential. Continued research into its mechanisms of action and synthetic accessibility will be crucial for unlocking its full potential in drug discovery and development.
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